4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a 4-fluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step often involves the acylation of the thiazole derivative with butanoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance binding affinity and specificity, making the compound more effective in its action .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
Compared to similar compounds, 4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid stands out due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-5-3-10(4-6-11)15-18-12(9-22-15)8-13(19)17-7-1-2-14(20)21/h3-6,9H,1-2,7-8H2,(H,17,19)(H,20,21) |
InChI Key |
IBLTWLGGWDMWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
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